[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate
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Overview
Description
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate is a complex organic compound characterized by its unique structural components. This compound features a combination of aromatic rings, a ketone group, and a sulfonate ester, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the aldol condensation of 4-methylbenzaldehyde with acetophenone to form the intermediate chalcone. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving rigorous control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound’s sulfonate ester group can interact with enzymes or receptors, modulating their activity. The aromatic rings and ketone group contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: Employed as a plasticizer in polymer production.
Uniqueness
What sets [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO4S/c1-16-2-7-18(8-3-16)22(24)15-6-17-4-11-20(12-5-17)27-28(25,26)21-13-9-19(23)10-14-21/h2-15H,1H3/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWCVFIMKUVKF-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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